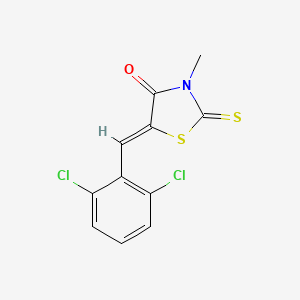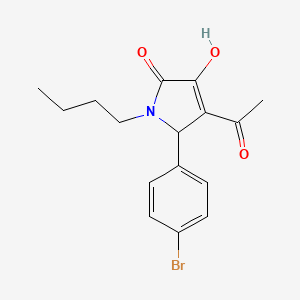![molecular formula C16H13FN2O B4959410 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. One study found that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. One study found that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Another study showed that this compound can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that it can be synthesized relatively easily and in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are many potential future directions for research on 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the study of this compound's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form 3-(3-fluorobenzylidene)cyanoacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.
Scientific Research Applications
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. One study found that this compound has anticancer properties and can induce apoptosis in cancer cells. Another study showed that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWDPKHCUINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4959350.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)

![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)
